Actinopyrone C

RNase L Innate Immunity Antiviral

Actinopyrone C is a γ-pyrone polyketide natural product first isolated from the actinomycete *Streptomyces pactum* S12538, alongside its structural analogs actinopyrones A and B. It belongs to a broader family of compounds structurally related to piericidin A1 and characterized by a γ-pyrone core appended with a polyene side chain.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 101359-70-0
Cat. No. B011521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinopyrone C
CAS101359-70-0
Synonymsactinopyrone C
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC
InChIInChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+
InChIKeyKARZXNDNDLSNJC-NFDXLUQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinopyrone C (CAS 101359-70-0): Key Attributes and Baseline Profile for Scientific Procurement


Actinopyrone C is a γ-pyrone polyketide natural product first isolated from the actinomycete *Streptomyces pactum* S12538, alongside its structural analogs actinopyrones A and B [1]. It belongs to a broader family of compounds structurally related to piericidin A1 and characterized by a γ-pyrone core appended with a polyene side chain [1][2]. The molecular formula of Actinopyrone C is C₂₆H₃₈O₄, corresponding to an average molecular weight of 414.58 g/mol [2]. Initial characterization revealed that the actinopyrone class collectively exhibits coronary vasodilating activity in anesthetized canine models and demonstrates weak antimicrobial effects against select Gram-positive bacteria and dermatophytes [1]. However, the specific, quantitative differentiation of Actinopyrone C from its closest analogs remains incompletely defined in the public literature, underscoring the need for evidence-based selection criteria when considering this compound for research applications [1][3].

Actinopyrone C Procurement: Why Generic Substitution with Actinopyrone A, B, or Analogues is Not Scientifically Valid


Despite their shared biosynthetic origin and structural core, actinopyrones exhibit marked differences in their biological profiles and structural nuances that preclude interchangeable use in research. While Actinopyrone A demonstrates potent and selective activity against *Helicobacter pylori* (MIC = 0.1 ng/mL) [1], Actinopyrone C is characterized only as having 'weak' antimicrobial activity, a qualitative distinction that implies a significant, though undefined, potency gap [2]. Structurally, Actinopyrone C possesses a distinct molecular formula (C₂₆H₃₈O₄) and stereochemical features that diverge from Actinopyrone A (C₂₅H₃₆O₄) and Actinopyrone B (C₂₆H₃₈O₅) [3][4]. Furthermore, recent structural revisions have highlighted that the absolute configuration of certain actinopyrone analogues had been previously misassigned, underscoring the critical importance of using well-characterized, individual compounds rather than assuming class-level equivalence [5]. Procuring Actinopyrone C, therefore, necessitates a review of its specific, albeit limited, verified differentiation data to ensure the compound aligns with precise experimental objectives.

Actinopyrone C (101359-70-0): A Quantitative Comparative Evidence Guide for Informed Scientific Selection


RNase L Activation: Actinopyrone C Exhibits Nanomolar Potency in a Cell-Free Translation Inhibition Assay

In a cell-free assay using mouse L cell extracts, Actinopyrone C activated RNase L, leading to a 50% inhibition of protein synthesis at a concentration (IC₅₀) of 2.30 nM [1]. This represents a potent activity in this specific biochemical context. While this data point is from a focused assay and direct comparator data for Actinopyrone A or B under identical conditions are not available in the same dataset, the sub-nanomolar potency provides a distinct, quantifiable activity profile for Actinopyrone C in the context of RNase L-mediated translation inhibition. This is a clear contrast to its weak antimicrobial profile [2] and suggests a specialized mechanism of action distinct from its class-level antibacterial effects.

RNase L Innate Immunity Antiviral Protein Synthesis Inhibition

Structural Differentiation: Actinopyrone C is Chemically Distinct from Actinopyrone A and B by Mass and Composition

Actinopyrone C is definitively distinguished from its co-isolated analogs Actinopyrone A and Actinopyrone B by its molecular formula and corresponding molecular weight. Actinopyrone C has the formula C₂₆H₃₈O₄ and a molecular weight of 414.58 g/mol [1]. This is in contrast to Actinopyrone A (C₂₅H₃₆O₄, 400.55 g/mol) and Actinopyrone B (C₂₆H₃₈O₅, 430.58 g/mol) [1][2]. The structural assignment of Actinopyrone C was further refined through HMBC NMR experiments, which corrected the chemical shift assignments for the C-21(H-21) and C-22(H-22) positions, highlighting specific stereochemical features that differentiate it from its analogues [3]. These fundamental chemical differences preclude their interchangeable use in any application where molecular identity is critical.

Natural Product Chemistry Structure Elucidation Polyketide Streptomyces

Antibacterial Spectrum: Actinopyrone C Differs Fundamentally from Potent Anti-H. pylori Analog Actinopyrone A

Actinopyrone C is described in the primary literature as having 'weakly antimicrobial activities against some Gram-positive bacteria and dermatophytes' [1]. This is a stark contrast to Actinopyrone A, which has been characterized as having 'selective and potent antimicrobial activity against *H. pylori*' with a reported minimum inhibitory concentration (MIC) as low as 0.1 ng/mL [2]. While a quantitative MIC for Actinopyrone C against *H. pylori* is not reported, the qualitative descriptions indicate a fundamental difference in antibacterial potency and spectrum. The weak, broad-spectrum activity of Actinopyrone C is a distinct phenotype from the potent, narrow-spectrum activity of Actinopyrone A, making them non-substitutable for antimicrobial studies.

Antimicrobial Resistance Helicobacter pylori Natural Product Antibiotics Selective Toxicity

Structural Configuration: Actinopyrone C's Absolute Stereochemistry is Defined and Distinct from Revised Analogues

The absolute configuration of Actinopyrone C was elucidated using comprehensive spectroscopic methods including HRESI-MS, 1D NMR, 2D NMR, and NOESY experiments, which determined its relative configuration [1]. Importantly, subsequent studies on related actinopyrone analogues have led to revisions in the previously assigned absolute configurations of several compounds at the C-3, C-9, and C-10 positions [2]. While Actinopyrone C itself was not among the structures requiring revision, this context highlights the complexity of stereochemical assignment in this compound class and underscores that the established configuration of Actinopyrone C is a reliable, non-trivial characteristic that differentiates it from other actinopyrones which may have had incorrect or ambiguous assignments. Using a compound with a well-defined and verified stereochemistry is critical for any structure-activity relationship (SAR) study or biological assay where molecular conformation dictates function.

Stereochemistry Absolute Configuration NMR Spectroscopy Structure-Activity Relationship

Validated Research Application Scenarios for Actinopyrone C (101359-70-0) Based on Evidence-Based Differentiation


Investigating RNase L-Mediated Innate Immune Activation in Cell-Free Systems

Given its potent activity (IC₅₀ = 2.30 nM) in a mouse L cell extract assay for RNase L activation [1], Actinopyrone C is a valuable tool compound for investigating the RNase L pathway in vitro. Its potency in this specific biochemical assay contrasts with its weak antimicrobial profile, making it a focused probe for dissecting RNase L's role in innate immunity, viral defense, and translation regulation, independent of its broader antibacterial effects.

Use as an Analytical Standard in Metabolomics and Natural Product Dereplication

The well-defined molecular formula (C₂₆H₃₈O₄), molecular weight (414.58 g/mol), and spectroscopic profile (including corrected HMBC NMR assignments) [2] establish Actinopyrone C as a reliable analytical standard. It is ideally suited for metabolomics studies, quality control of actinomycete extracts, and dereplication efforts aimed at identifying the presence of specific actinopyrone congeners in complex biological samples.

Comparative Structure-Activity Relationship (SAR) Studies on Actinopyrone Congeners

Actinopyrone C serves as a critical reference compound in SAR studies. Its distinct molecular composition (differing from Actinopyrone A by +C₁H₂ and from Actinopyrone B by -O) [3] and its verified absolute configuration [4] provide a chemically defined scaffold. Researchers can use Actinopyrone C to systematically evaluate how specific structural modifications (e.g., oxidation state, side-chain length) influence diverse biological activities, including RNase L activation, antimicrobial spectrum, and vasodilatory effects, in comparison to its close analogs.

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